2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide
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Description
2,4-dichloro-N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)benzenecarboxamide is a useful research compound. Its molecular formula is C14H9Cl2NO2S and its molecular weight is 326.19. The purity is usually 95%.
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Scientific Research Applications
Anti-Inflammatory and Antioxidant Activity
2-Amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, a derivative of the compound, has shown potential in anti-inflammatory and antioxidant activities, comparable to ibuprofen and ascorbic acid respectively (Kumar, Anupama, & Khan, 2008).
Antimicrobial and Antifungal Properties
Novel arylidene derivatives of 5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid exhibited significant antimicrobial and antifungal activity, particularly against methicillin-resistant Staphylococcus aureus, highlighting their potential in future drug discovery and development (Kathiravan, Venugopal, & Muthukumaran, 2017).
Synthesis and Labeling Techniques
A convenient method for 14C-labeling of N-(7-chloro-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)thiophene-2 carboxamide was developed, indicating its significance in radiolabeling for research purposes (Saemian, Shirvani, & Javaheri, 2012).
Photovoltaic Performance
The compound's derivative, Di-2-thienyl-2,1,3-benzothiadiazole (DTBT) bearing thermally cleavable ester groups, when copolymerized with alkylsubstituted cyclopentadithiophene (CPDT), showed promise in polymer photovoltaic devices. This indicates potential applications in solar energy conversion (Helgesen, Bjerring, Nielsen, & Krebs, 2010).
Anti-Tumor Evaluation
Synthesis and evaluation of hydrazide and hydrazide-hydrazone derivatives of the compound revealed certain compounds exhibiting higher inhibitory effects towards human tumor cell lines than the reference compound doxorubicin. This suggests its potential in cancer research (Wardakhan, Eid, & Mohareb, 2013).
Properties
IUPAC Name |
2,4-dichloro-N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2S/c15-7-1-2-8(10(16)5-7)14(19)17-11-6-12(18)13-9(11)3-4-20-13/h1-5,11H,6H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBBSYDJACJBNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)SC=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818197 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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